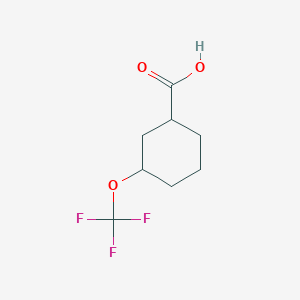

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

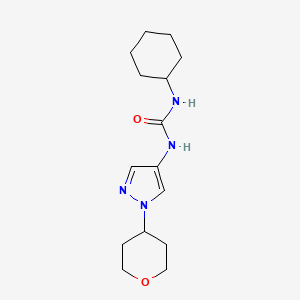

“3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 g/mol . It is used as a pharmaceutical intermediate .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . The compound is also characterized by its SMILES string: OC(=O)C1CCCC(C1)C(F)(F)F .Applications De Recherche Scientifique

Chemical Reactivity and Transformations

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, although not directly studied, is chemically related to cyclohexane derivatives which have been extensively investigated. For example, the bromination of 3-cyclohexene-1-carboxylic acid leads to various derivatives, indicating the potential for diverse chemical transformations in similar structures (Bellucci, Marioni, & Marsili, 1972). Additionally, vanadium-catalyzed carboxylation studies of cyclohexane demonstrate the feasibility of introducing carboxylic acid functionalities in cyclohexane structures, which could be relevant for understanding reactions involving 3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid (Reis et al., 2005).

Catalysis and Oxidation Processes

Studies on cyclohexane and its derivatives have shown that these compounds can act as substrates in various catalytic oxidation processes. For instance, the oxidation of cyclohexane in ionic liquids under mild conditions using copper polymers as catalysts indicates potential applications in selective oxidation reactions (Hazra et al., 2016). Furthermore, efficient H2O2 oxidation of alkanes to alkyl peroxides catalyzed by vanadate-pyrazine-2-carboxylic acid systems suggests the role of similar carboxylic acid derivatives in oxidation reactions (Shul’pin, Attanasio, & Suber, 1993).

Crystal Engineering and Supramolecular Chemistry

Cyclohexane carboxylic acids have been utilized in the formation of complex crystal structures and supramolecular architectures. Studies on cocrystals and acid-base complexes of cyclohexane carboxylic acids reveal the potential of these compounds in designing novel materials with specific physical properties (Shan, Bond, & Jones, 2003). The structural diversity achievable with these compounds underscores their significance in crystal engineering.

Environmental and Green Chemistry

The catalytic oxidation of cyclohexane using environmentally benign oxidants like hydrogen peroxide, and in non-traditional solvents such as ionic liquids, demonstrates the potential of cyclohexane carboxylic acid derivatives in green chemistry applications (Ribeiro et al., 2015). Such studies highlight the role these compounds can play in developing sustainable and eco-friendly chemical processes.

Safety And Hazards

Propriétés

IUPAC Name |

3-(trifluoromethoxy)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWTUKRPGKAVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)

![Ethyl 4-[[2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2466508.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2466511.png)

![3-(3-Bromopyridin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2466516.png)